molecular formula C27H26ClFO6 B1248268 7-(3-(2-Chloro-4-(4-fluorophenoxy)phenoxy)propoxy)-2-ethylchromane-2-carboxylic acid

7-(3-(2-Chloro-4-(4-fluorophenoxy)phenoxy)propoxy)-2-ethylchromane-2-carboxylic acid

Cat. No. B1248268
M. Wt: 500.9 g/mol
InChI Key: OKUQEVHPQXKPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(2-Chloro-4-(4-fluorophenoxy)phenoxy)propoxy)-2-ethylchromane-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C27H26ClFO6 and its molecular weight is 500.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C27H26ClFO6

Molecular Weight

500.9 g/mol

IUPAC Name

7-[3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy]-2-ethyl-3,4-dihydrochromene-2-carboxylic acid

InChI

InChI=1S/C27H26ClFO6/c1-2-27(26(30)31)13-12-18-4-7-21(17-25(18)35-27)32-14-3-15-33-24-11-10-22(16-23(24)28)34-20-8-5-19(29)6-9-20/h4-11,16-17H,2-3,12-15H2,1H3,(H,30,31)

InChI Key

OKUQEVHPQXKPCP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C(O1)C=C(C=C2)OCCCOC3=C(C=C(C=C3)OC4=CC=C(C=C4)F)Cl)C(=O)O

synonyms

7-(3-(2-chloro-4-(4-fluorophenoxy)phenoxy)propoxy)-2-ethylchromane-2-carboxylic acid
CFPPPECC acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was synthesized following the procedure described in Example 2 employing ethyl 7-(3-(2-chloro-4-(4-fluorophenoxy)phenoxy)propoxy)-chromane-2-carboxylate (Example 20) instead of ethyl 7-(3-(2-propyl-4-phenoxyphenoxy)propoxy)-chromane-2-carboxylate, and iodoethane instead of iodopropane.
Name
ethyl 7-(3-(2-chloro-4-(4-fluorophenoxy)phenoxy)propoxy)-chromane-2-carboxylate
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reactant
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Synthesis routes and methods II

Procedure details

Name
CCC1(C(=O)OC)CCc2ccc(O)cc2O1
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Extracted from reaction SMILES
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reactant
Reaction Step One
Name
O=C(O)C1CCc2ccc(OCCCOc3ccc(Oc4ccc(F)cc4)cc3Cl)cc2O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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